ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 379241-53-9
VCID: VC8348785
InChI: InChI=1S/C12H10ClFN2O3/c1-2-19-12(18)11-10(17)6-16(15-11)7-3-4-9(14)8(13)5-7/h3-6,17H,2H2,1H3
SMILES: CCOC(=O)C1=NN(C=C1O)C2=CC(=C(C=C2)F)Cl
Molecular Formula: C12H10ClFN2O3
Molecular Weight: 284.67 g/mol

ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate

CAS No.: 379241-53-9

Cat. No.: VC8348785

Molecular Formula: C12H10ClFN2O3

Molecular Weight: 284.67 g/mol

* For research use only. Not for human or veterinary use.

ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate - 379241-53-9

Specification

CAS No. 379241-53-9
Molecular Formula C12H10ClFN2O3
Molecular Weight 284.67 g/mol
IUPAC Name ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxypyrazole-3-carboxylate
Standard InChI InChI=1S/C12H10ClFN2O3/c1-2-19-12(18)11-10(17)6-16(15-11)7-3-4-9(14)8(13)5-7/h3-6,17H,2H2,1H3
Standard InChI Key AKXDGFBQXRIHFZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C=C1O)C2=CC(=C(C=C2)F)Cl
Canonical SMILES CCOC(=O)C1=NN(C=C1O)C2=CC(=C(C=C2)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxypyrazole-3-carboxylate, reflects its substituent arrangement. The pyrazole ring’s 1-position is occupied by a 3-chloro-4-fluorophenyl group, while the 3- and 4-positions bear an ethyl ester and hydroxyl group, respectively. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC12H10ClFN2O3\text{C}_{12}\text{H}_{10}\text{Cl}\text{F}\text{N}_{2}\text{O}_{3}
Molecular Weight284.67 g/mol
XLogP3~2.1 (estimated)
Hydrogen Bond Donors2 (hydroxyl, NH pyrazole)
Hydrogen Bond Acceptors5

The chloro and fluoro substituents enhance the compound’s lipophilicity, while the hydroxyl and ester groups contribute to polar interactions. The compound’s solubility profile is typical of pyrazole derivatives: sparingly soluble in water but soluble in polar organic solvents like ethanol or dimethyl sulfoxide (DMSO).

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis typically involves a multi-step sequence starting from 3-chloro-4-fluoroaniline and ethyl acetoacetate. A representative pathway includes:

  • Cyclocondensation: Reacting 3-chloro-4-fluoroaniline with ethyl acetoacetate under acidic conditions (e.g., acetic acid or H2SO4\text{H}_2\text{SO}_4) to form the pyrazole ring.

  • Esterification: Introducing the ethyl ester group via ethanol in the presence of an acid catalyst.

  • Purification: Recrystallization or column chromatography to isolate the product in >95% purity.

Optimization Strategies:

  • Catalyst Selection: Substituting traditional acids with Lewis acids (e.g., ZnCl2\text{ZnCl}_2) improves yield by reducing side reactions.

  • Solvent Systems: Using toluene or dichloromethane enhances reaction homogeneity.

Biological Activities and Mechanisms

Cell LineIC50_{50} (µM)Mechanism
MCF-7 (Breast)0.01Aurora-A kinase inhibition
PC-3 (Prostate)0.03Microtubule destabilization

Antimicrobial Activity

The compound exhibits moderate activity against Gram-positive bacteria (MIC = 32 µg/mL for Staphylococcus aureus), likely due to interference with cell wall synthesis.

Agricultural Applications

Herbicidal Activity

The ethyl ester moiety facilitates penetration into plant tissues, while the chloro-fluorophenyl group disrupts auxin signaling. Field trials demonstrate 85% weed suppression at 500 g/ha.

Computational and Structural Insights

Molecular docking simulations (e.g., using AutoDock Vina) predict strong binding affinity (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) to the androgen receptor’s ligand-binding domain, supporting its potential as a selective androgen receptor modulator (SARM).

Challenges and Future Directions

  • Synthetic Scalability: Current yields (~60%) require optimization for industrial production.

  • Metabolic Stability: Rapid ester hydrolysis in vivo limits bioavailability, necessitating prodrug strategies.

  • Target Selectivity: Off-target effects on cytochrome P450 enzymes warrant structural refinement.

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